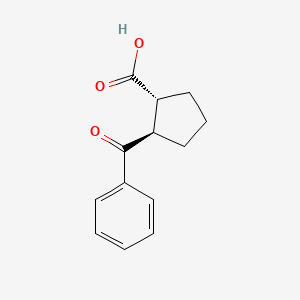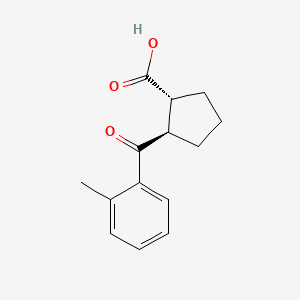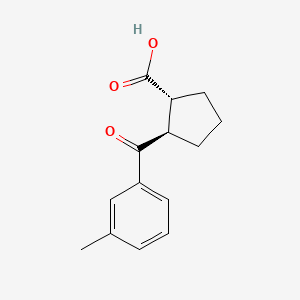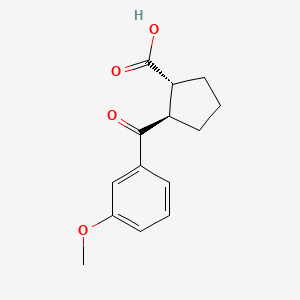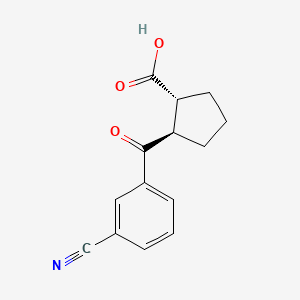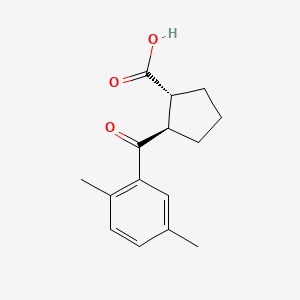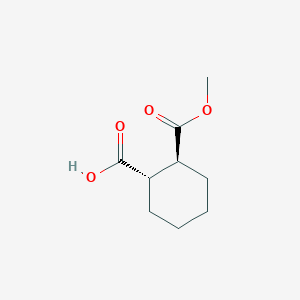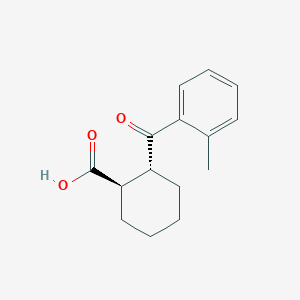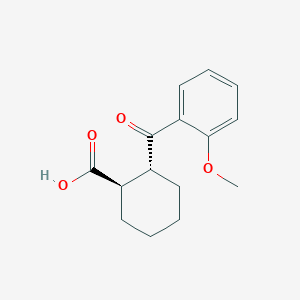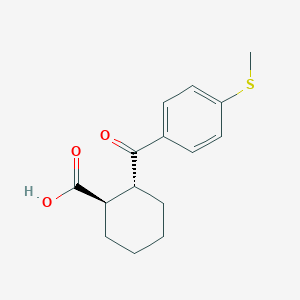![molecular formula C16H20O4 B1323907 cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 735275-78-2](/img/structure/B1323907.png)
cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety. Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) skeleton building block .
Synthesis Analysis
The synthesis of this compound involves a mixture of enantiomers, as it is not chirally pure . The molecular weight of the compound is 276.33 .Molecular Structure Analysis
The IUPAC name of the compound is 4-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid . The InChI code for the compound is 1S/C16H20O4/c1-20-15-5-3-2-4-13 (15)14 (17)10-11-6-8-12 (9-7-11)16 (18)19/h2-5,11-12H,6-10H2,1H3, (H,18,19)/t11-,12+ .Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.33 . The compound is a white solid .Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Photochemistry
The synthesis and photochemical properties of related cyclohexane carboxylic acids have been explored. For instance, cis- and trans-1,1-Dimethyldecalin-10-carboxylic acids, synthesized through a series of chemical reactions including methylation, hydrogenation, and Wolff-Kishner reduction, exhibit distinctive photolytic properties. These properties are studied to understand their chemical behavior under light exposure, contributing to the broader field of organic photochemistry (Brown, 1964).
2. Potential as ACE Inhibitors
Research on cyclohexane derivatives like the cis- and trans-1,2-cyclohexanedicarboxylic acids has revealed their potential as angiotensin-converting enzyme (ACE) inhibitors. These compounds, especially the hydroxamic derivatives, show significant inhibitory activity against ACE, indicating potential therapeutic applications in treating cardiovascular diseases (Turbanti et al., 1993).
3. Analytical Chemistry and Metabolite Detection
The derivatives of cyclohexane carboxylic acids have been used in analytical chemistry, particularly in the detection of pyrethroid metabolites in human urine. Methods involving solid-phase extraction and gas chromatography-tandem mass spectrometry have been developed to determine these compounds, illustrating their importance in environmental and health-related studies (Arrebola et al., 1999).
4. Structural Studies and Conformational Analysis
The structural characteristics of cyclohexane carboxylic acid derivatives have been studied extensively. Techniques like two-dimensional NMR spectroscopy and X-ray crystallography have been employed to understand their molecular conformations and the influence of various substituents. These studies are vital for understanding the chemical behavior and potential applications of these compounds (Chan et al., 1991).
Safety And Hazards
Propiedades
IUPAC Name |
4-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-20-15-5-3-2-4-13(15)14(17)10-11-6-8-12(9-7-11)16(18)19/h2-5,11-12H,6-10H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALZQBZQWJJHEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301163979, DTXSID701170023 |
Source


|
| Record name | trans-4-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid | |
CAS RN |
735275-78-2, 735275-50-0 |
Source


|
| Record name | trans-4-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323824.png)
